3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid
Overview
Description
3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid, also known as BSB, is a chemical compound that has been used in scientific research for various purposes. This compound is a sulfonamide derivative and is known for its ability to inhibit the activity of certain enzymes.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyridazine scaffold, to which this compound belongs, has been recognized as a ‘privileged structure’ in medicinal chemistry. Researchers have explored various pyridazine-based derivatives for their pharmacological activities. 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid is no exception. Its potential applications include:
- Anticancer Properties : Investigations have revealed that certain pyridazine derivatives exhibit anticancer effects. This compound may play a role in inhibiting tumor growth or metastasis .
Materials Science and Agrochemicals
Beyond medicine, 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid finds applications in materials science and agriculture:
- Agrochemicals : Some pyridazine derivatives are used as agrochemicals. These compounds play a role in pest control, herbicides, and plant protection .
Biological Research and Homologous Recombination (HR)
- Homologous Recombination (HR) : Researchers have identified RS-1 (RAD51-stimulatory compound 1) as a stimulator of HR protein RAD51. This compound enhances the HR pathway, which is crucial for DNA repair and genetic stability .
Chemical Synthesis and Polysubstituted Derivatives
- Pharmaceutical Synthesis : The pharmaceutical industry continually seeks diverse polysubstituted pyridazinone compounds. These derivatives, including 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid , serve as building blocks for drug development .
- Commercial Drugs : Some pyridazine and pyridazinone derivatives, such as Zardaverine (an anti-platelet agent) and Emorfazone (an anti-inflammatory agent), have found their way into commercial drugs .
Chemical Biology and Phenylboronic Acid Derivatives
- Phenylboronic Acid Derivatives : This compound’s structure also relates to phenylboronic acid derivatives. These compounds have diverse applications in chemical biology and materials science .
Other Anticipated Biological Properties
Mechanism of Action
Target of Action
The primary target of 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid is the homologous recombination (HR) protein RAD51 . RAD51 plays a crucial role in DNA repair and maintenance of chromosomal stability.
Mode of Action
3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid acts as a stimulator of RAD51 . It enhances the activity of RAD51, promoting the repair of DNA double-strand breaks through the HR pathway .
Biochemical Pathways
The compound affects the homologous recombination pathway . By stimulating RAD51, it enhances the repair of DNA double-strand breaks, which are critical for maintaining genomic integrity .
Result of Action
The stimulation of RAD51 by 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid leads to enhanced DNA repair via the HR pathway . This can potentially contribute to the maintenance of genomic stability and prevention of diseases associated with genomic instability, such as cancer .
properties
IUPAC Name |
3-(benzylsulfamoyl)-4-bromobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEQMMPAOITRLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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